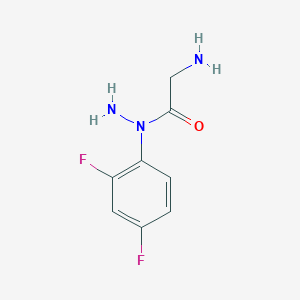

2-amino-N-(2,4-difluorophenyl)acetohydrazide

Description

Properties

IUPAC Name |

2-amino-N-(2,4-difluorophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O/c9-5-1-2-7(6(10)3-5)13(12)8(14)4-11/h1-3H,4,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXIRWUQXWRORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N(C(=O)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2,4-difluorophenyl)acetohydrazide typically involves the reaction of 2,4-difluoroaniline with chloroacetic acid followed by hydrazinolysis. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2,4-difluorophenyl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide and potassium carbonate.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Production of amines and hydrazides.

Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview of Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Its structure, characterized by the presence of a difluorophenyl group, enhances its interaction with bacterial cell membranes and enzymes, leading to effective inhibition of microbial growth.

Case Studies and Research Findings

- Antibacterial Activity: Research has shown that derivatives of hydrazones and imines, including those similar to 2-amino-N-(2,4-difluorophenyl)acetohydrazide, exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, fluorinated derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ampicillin .

- Antifungal Activity: The compound's antifungal properties have also been explored. Studies indicate that certain derivatives can inhibit the growth of fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values that suggest effectiveness against resistant strains .

Anti-inflammatory Effects

Mechanism of Action

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators like prostaglandins. By reducing these mediators, the compound can alleviate inflammation in various models.

Research Insights

Recent studies have highlighted the compound's potential in reducing inflammation in animal models. For instance, it has shown promise in carrageenan-induced paw edema models, indicating its capability to modulate inflammatory responses effectively .

Drug Development Potential

Novel Therapeutic Agents

The unique structure of this compound positions it as a candidate for further development into novel therapeutic agents. Its ability to target multiple biological pathways makes it a versatile scaffold for synthesizing new drugs.

Synthetic Approaches and Modifications

Researchers are exploring various synthetic modifications to enhance the pharmacological profile of this compound. For example, introducing different substituents on the phenyl ring could lead to improved potency and selectivity against specific pathogens or inflammatory conditions .

Mechanism of Action

The mechanism by which 2-amino-N-(2,4-difluorophenyl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on acetohydrazide derivatives with variations in substituents, biological activities, and physicochemical properties, as reported in the evidence.

Anticholinesterase Activity

- Compound 3c (N′-(2,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide) : Exhibited potent acetylcholinesterase (AChE) inhibition with an IC₅₀ of 1.8 μM, surpassing the standard drug galantamine (IC₅₀ = 2.3 μM). The 2,4-dimethoxybenzylidene group enhances binding to AChE’s peripheral anionic site .

- 2-[(4-Methylphenyl)amino]-N′-[(3E)-2-oxo-1H-indol-3-ylidene]acetohydrazide: Demonstrated moderate AChE inhibition (IC₅₀ = 6.84 μM), attributed to the indole moiety’s planar structure facilitating π-π stacking with enzyme active sites .

α-Glucosidase Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides : Derivatives with 2,4-dichlorophenyl (IC₅₀ = 3.23 μM) and 4-methylbenzylidene (IC₅₀ = 6.84 μM) substituents showed superior inhibition compared to acarbose (IC₅₀ = 378.2 μM). Electron-withdrawing groups (e.g., -Cl) enhance binding to the enzyme’s catalytic pocket .

Actoprotective Effects

- 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide derivatives : Compounds with 4-chlorobenzylidene or 2,3-dimethoxybenzylidene substituents retained actoprotective activity, while 3-nitrobenzylidene analogs showed reduced efficacy, likely due to steric hindrance .

Physicochemical and Coordination Properties

Copper(II) Complexation

- N′-(3-Nitrobenzylidene)acetohydrazide (NBAH) : Forms stable Cu(II) complexes with distorted square-planar geometry. The nitro group enhances ligand rigidity and metal-binding capacity .

- N′-(4-Methylbenzylidene)acetohydrazide (MBAH) : Exhibits weaker coordination due to the electron-donating methyl group reducing Lewis acidity at the metal center .

Solubility and Crystallinity

- N-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide: The 4-fluoro substituent improves crystallinity, as evidenced by single-crystal X-ray diffraction studies. Fluorine’s electronegativity stabilizes intermolecular C-H···F interactions .

Biological Activity

2-Amino-N-(2,4-difluorophenyl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 215.19 g/mol

The presence of amino and hydrazide functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has shown that hydrazone derivatives, similar to this compound, exhibit significant antimicrobial properties. A study evaluated various hydrazone derivatives against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These findings suggest that the compound may possess broad-spectrum antibacterial activity, which warrants further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of hydrazide derivatives has also been explored. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, hydrazone derivatives were tested against MDA-MB-231 breast cancer cells, revealing significant cytotoxic effects.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 25 |

| Standard Drug (Cisplatin) | MDA-MB-231 | 10 |

The compound induced apoptosis through the activation of caspase pathways, indicating a potential mechanism for its anticancer activity.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key metabolic enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The activation of caspases and subsequent apoptotic signaling pathways are critical for the anticancer effects observed in vitro.

- DNA Interaction : Molecular docking studies suggest that the compound may bind to DNA or DNA-associated proteins, disrupting cellular processes essential for survival.

Case Studies

A recent study published in Medicinal Chemistry examined a series of hydrazone derivatives for their biological activities. Among them, this compound was highlighted for its promising antibacterial and anticancer properties. The study utilized both in vitro assays and molecular docking simulations to elucidate the compound's interactions at the molecular level .

Q & A

Q. What are common synthetic routes for 2-amino-N-(2,4-difluorophenyl)acetohydrazide?

The synthesis typically involves condensation reactions between hydrazide derivatives and fluorinated aromatic aldehydes or ketones. For example:

- Route 1 : Reacting 2,4-difluorophenyl hydrazine hydrochloride with a carbonyl-containing precursor (e.g., ethyl acetoacetate) under reflux conditions, followed by purification via recrystallization (methanol or ethanol) .

- Route 2 : Condensation of acetohydrazide intermediates with 2,4-difluorobenzaldehyde in a refluxing solvent (e.g., ethanol or methanol) for 4–6 hours, yielding Schiff base derivatives .

- Key parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios influence yield (typically 60–85%).

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Identifies N–H stretching (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–F (1100–1250 cm⁻¹) vibrations .

- ¹H/¹³C NMR : Assigns protons and carbons in the difluorophenyl ring (δ 6.8–7.5 ppm for aromatic protons) and hydrazide backbone (δ 2.1–2.4 ppm for methyl/methylene groups) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns, critical for confirming stereochemistry .

Q. How is the purity of synthesized batches validated?

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (deviation <0.3%) .

- HPLC : Uses reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .

- Melting point consistency : Sharp melting points (±2°C) indicate minimal impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, while ethanol minimizes side reactions .

- Catalysis : Acidic (e.g., HCl) or basic (e.g., triethylamine) catalysts accelerate Schiff base formation .

- Temperature control : Gradual heating (e.g., 80°C → 100°C) prevents decomposition of thermally sensitive intermediates .

- Example : A 72% yield was achieved using 2,4-difluorophenyl hydrazine hydrochloride and ethyl acetoacetate under reflux in ethanol for 5 hours .

Q. What computational methods validate the electronic structure of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict molecular orbitals, electrostatic potential maps, and Fukui indices for reactivity analysis .

- Correlation-energy functionals : Lee-Yang-Parr (LYP) functionals assess electron correlation effects in fluorinated systems, aligning with experimental IR/NMR data .

- Applications : Simulating substituent effects on HOMO-LUMO gaps aids in rationalizing bioactivity trends .

Q. How do structural modifications impact biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhances antimicrobial activity but may reduce solubility .

- Hydrazide flexibility : Rigidifying the hydrazide backbone with aromatic rings (e.g., benzimidazole) improves binding to target enzymes .

- Case study : 2,4-Difluorobenzylidene derivatives showed superior actoprotective activity in rat models compared to nitro-substituted analogs .

Q. How can structural ambiguities in crystallographic data be resolved?

- High-resolution XRD : Monoclinic crystals (space group Cc) with Z = 4 and β ≈ 91.5° provide precise bond lengths/angles .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) to explain packing motifs .

- Complementary techniques : Pairing XRD with solid-state NMR resolves disorder in flexible hydrazide chains .

Q. What strategies address contradictions in bioactivity data across studies?

- Variable analysis : Differences in assay conditions (e.g., pH, cell lines) or substituent positions (ortho vs. para) may explain discrepancies .

- Meta-analysis : Cross-referencing IC₅₀ values from enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity assays identifies structure-activity thresholds .

Q. What safety protocols are recommended for handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation risks .

- First aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled .

- Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.